molecular formula C20H30N2O3 B2676557 N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE CAS No. 1421510-29-3

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE

Cat. No.: B2676557
CAS No.: 1421510-29-3
M. Wt: 346.471
InChI Key: HFFFPHGWUGRSSR-UHFFFAOYSA-N
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Description

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE is a chemical compound that has garnered attention due to its potential applications in various scientific fields This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the phenyl oxane carboxamide moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications .

Biological Activity

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide is C14H22N2O3C_{14}H_{22}N_{2}O_{3} with a molecular weight of approximately 270.34 g/mol . The compound features a piperidine ring substituted with a methoxyethyl group, and an oxane moiety linked to a phenyl group, indicating potential interactions with various biological targets.

Research indicates that this compound may act primarily as a dopamine D2 receptor modulator. In vitro studies have shown that related compounds exhibit significant affinity towards D2 receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease . The binding affinity of similar compounds has been reported to be in the nanomolar range, suggesting that N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide may also possess comparable properties.

1. Dopamine D2 Receptor Affinity

The compound was evaluated for its ability to displace radiolabeled ligands in competitive binding assays. Preliminary data suggest that it may have a binding affinity similar to other known D2 receptor antagonists, which could position it as a candidate for further development in treating dopamine-related disorders .

2. In Vivo Studies

In vivo studies using rodent models have demonstrated that compounds structurally related to N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide can significantly alter dopaminergic signaling pathways. These alterations were associated with behavioral changes indicative of antipsychotic activity .

Case Study 1: Dopamine Modulation

A study published in 2016 synthesized several derivatives of piperidine-based compounds to probe their effects on dopamine receptors. Among these, one derivative showed a Ki value of 54 nM for the D2 receptor, supporting the hypothesis that modifications to the piperidine structure can enhance receptor affinity . This suggests that N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide could be optimized for improved activity.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds on animal models exhibiting symptoms akin to schizophrenia. Results indicated that these compounds could reduce hyperactivity and improve cognitive deficits, further supporting their potential therapeutic use in psychiatric disorders .

Data Table: Summary of Biological Activities

Activity Description Reference
Dopamine D2 Receptor Affinity High affinity (Ki ~54 nM) observed in competitive binding assays
In Vivo Efficacy Significant alterations in behavior in rodent models indicative of antipsychotic effects
Potential Therapeutic Use Candidates for treatment of schizophrenia and Parkinson's disease

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-16-13-22-11-7-18(8-12-22)21-19(23)20(9-14-25-15-10-20)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFFPHGWUGRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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